molecular formula C23H29N3O4 B6543318 3-(4-methoxyphenyl)-N-(2-{[4-(2-methylpropanamido)phenyl]formamido}ethyl)propanamide CAS No. 1021219-68-0

3-(4-methoxyphenyl)-N-(2-{[4-(2-methylpropanamido)phenyl]formamido}ethyl)propanamide

Cat. No.: B6543318
CAS No.: 1021219-68-0
M. Wt: 411.5 g/mol
InChI Key: HYRSNQPXUDXLDM-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-N-(2-{[4-(2-methylpropanamido)phenyl]formamido}ethyl)propanamide is a synthetic amide derivative characterized by a 4-methoxyphenyl group attached to a propanamide backbone. The structure includes a formamidoethyl side chain bearing a 2-methylpropanamido substituent, contributing to its molecular complexity. Its design likely targets pharmacological applications, given the prevalence of methoxyphenyl and amide motifs in bioactive molecules .

Properties

IUPAC Name

N-[2-[3-(4-methoxyphenyl)propanoylamino]ethyl]-4-(2-methylpropanoylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O4/c1-16(2)22(28)26-19-9-7-18(8-10-19)23(29)25-15-14-24-21(27)13-6-17-4-11-20(30-3)12-5-17/h4-5,7-12,16H,6,13-15H2,1-3H3,(H,24,27)(H,25,29)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYRSNQPXUDXLDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)C(=O)NCCNC(=O)CCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(4-Methoxyphenyl)-N-(2-{[4-(2-methylpropanamido)phenyl]formamido}ethyl)propanamide, a compound with the molecular formula C23H28N2O4C_{23}H_{28}N_{2}O_{4}, has garnered attention for its potential biological activities, particularly in the fields of cancer research and pharmacology. This article explores its biological activity, including mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure

The compound features a complex structure that includes:

  • A methoxyphenyl group
  • A formamido linkage
  • An ethyl chain connecting to a propanamide moiety

This structural complexity may contribute to its interaction with biological targets.

Research indicates that compounds similar to this compound often exhibit their biological effects through the following mechanisms:

  • VEGFR-2 Inhibition : Compounds with similar structural motifs have been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis. For instance, related derivatives have demonstrated IC50 values indicating potent inhibition against this receptor, which is crucial in cancer progression and metastasis .
  • Antiproliferative Effects : The compound may exhibit cytotoxic effects against various cancer cell lines. In vitro studies suggest that derivatives can induce apoptosis in cancer cells, particularly HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines, by disrupting cellular signaling pathways .

In Vitro Studies

A series of in vitro experiments have been conducted to evaluate the biological activity of this compound:

  • Cytotoxicity Assays : The compound showed significant cytotoxicity against HepG2 and MCF-7 cell lines, with reported IC50 values of 21.00 μM and 26.10 μM, respectively. These findings suggest a selective action against cancer cells compared to normal cells .
  • Mechanistic Studies : Molecular docking studies indicate that the compound effectively binds to VEGFR-2 with favorable binding energies, suggesting a strong interaction that could inhibit its activity .

Case Studies

  • Case Study on VEGFR-2 Inhibition : A study involving molecular dynamics simulations revealed that the compound maintains stable interactions within the active site of VEGFR-2 over extended periods (100 ns), reinforcing its potential as a therapeutic agent against angiogenesis .
  • Antiproliferative Activity : Another study demonstrated that the compound's structural analogs exhibited varying degrees of antiproliferative activity across different cancer cell lines, highlighting its potential as a lead compound for further development in oncology .

Data Tables

Parameter Value
Molecular FormulaC23H28N2O4C_{23}H_{28}N_{2}O_{4}
Molecular Weight396.487 g/mol
IC50 (HepG2)21.00 μM
IC50 (MCF-7)26.10 μM
Binding Energy (VEGFR-2)-20.20 kcal/mol

Comparison with Similar Compounds

Table 1: Structural Features of Selected Propanamide Derivatives

Compound Name Key Substituents Molecular Complexity Reference
Target Compound 4-Methoxyphenyl, formamidoethyl with 2-methylpropanamido High (branched side chains) -
(S)-N-(3-((1-(3,4-dichlorophenyl)-...)propanamide (7) 4-Methoxyphenyl, methylsulfonamido, pyridinyl Moderate (heterocyclic)
N-(4-(2-(Piperidin-1-yl)ethoxy)phenyl)-3-phenylpropanamide (12f) Piperidinyl ethoxy, phenyl Moderate (cyclic amine)
3-Chloro-N-(4-methoxyphenyl)propanamide Chloro, 4-methoxyphenyl Low (simple substitution)
(2S)-2-[[(E)-3-(1,3-benzodioxol-5-yl)...propanamide (1D) 4-Methoxyphenyl, hydroxamic acid, benzodioxolyl High (chelating groups)

Key Observations :

  • The target compound exhibits greater branching in its side chain compared to simpler analogs like 3-chloro-N-(4-methoxyphenyl)propanamide .

Physicochemical Properties

Table 2: Physicochemical Data

Compound Name Melting Point (°C) Yield (%) Solubility Trends Reference
Target Compound Not reported Not reported Likely moderate (polar amides) -
12f 116.8–117.8 61.9 Polar aprotic solvents
12g 163.6–165.5 58.1 Similar to 12f
3-Chloro-N-(4-methoxyphenyl)propanamide Not reported Not reported Crystallizes in CH₂Cl₂

Key Observations :

  • The target compound’s solubility may resemble 12f and 12g due to shared amide and aryl ether groups, which enhance polarity .
  • Crystallinity data from simpler analogs (e.g., 3-chloro derivative ) suggest that substituents like chloro or methoxy influence packing via hydrogen bonding (N–H···O and C–H···O interactions).

Pharmacological and Functional Comparisons

Key Observations :

  • The target compound’s lack of hydroxamic acid groups may limit metal-binding activity compared to antitumor analogs like 1D .

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